3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
CAS No.: 1797646-44-6
Cat. No.: VC5583838
Molecular Formula: C22H26FNO3
Molecular Weight: 371.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797646-44-6 |
|---|---|
| Molecular Formula | C22H26FNO3 |
| Molecular Weight | 371.452 |
| IUPAC Name | 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C22H26FNO3/c1-26-19-9-7-18(8-10-19)22(12-14-27-15-13-22)16-24-21(25)11-6-17-4-2-3-5-20(17)23/h2-5,7-10H,6,11-16H2,1H3,(H,24,25) |
| Standard InChI Key | MEPRHIDNAXDSLN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide, reflects its three-dimensional structure. Key components include:
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Tetrahydropyran ring: A six-membered oxygen-containing heterocycle with a 4-methoxyphenyl substituent at the 4-position.
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Propanamide linker: Connects the tetrahydropyran moiety to the 2-fluorophenyl group.
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Fluorophenyl and methoxyphenyl groups: Electron-withdrawing (fluorine) and electron-donating (methoxy) substituents that influence electronic properties and bioavailability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 371.452 g/mol | |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F | |
| InChI Key | MEPRHIDNAXDSLN-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multi-step organic reactions:
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Tetrahydropyran formation: Cyclization of 4-methoxyphenyl-substituted diols or epoxides under acidic conditions.
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Nucleophilic substitution: Introduction of the methylamine group at the 4-position of the tetrahydropyran ring.
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Amide coupling: Reaction of the amine intermediate with 3-(2-fluorophenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC or DCC).
Stability and Solubility
Data on solubility and stability remain limited, but analogous compounds with fluorophenyl and methoxyphenyl groups exhibit:
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Moderate lipid solubility: Due to aromatic rings and methoxy groups, enhancing blood-brain barrier permeability .
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pH-dependent stability: Susceptibility to hydrolysis in acidic or basic conditions, common in amide-containing molecules .
| Target Class | Example Targets | Potential Therapeutic Area |
|---|---|---|
| GPCRs | 5-HT, D | Neuropsychiatric disorders |
| Kinases | JAK2, EGFR | Oncology |
| Ion Channels | TRPV1, Nav1.7 | Pain management |
Research Findings and Applications
Preclinical Studies
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Antidepressant activity: Fluorophenyl-propanamide derivatives showed affinity for serotonin transporters (SERT) in rodent models .
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Anti-inflammatory effects: Methoxyphenyl-containing compounds inhibited NF-κB signaling in macrophage assays .
Pharmacokinetics
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